N',N'-diethyl-N-[2-(4-methoxyphenyl)quinazolin-4-yl]propane-1,3-diamine;hydrochloride
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Overview
Description
N’,N’-diethyl-N-[2-(4-methoxyphenyl)quinazolin-4-yl]propane-1,3-diamine;hydrochloride is a complex organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-diethyl-N-[2-(4-methoxyphenyl)quinazolin-4-yl]propane-1,3-diamine;hydrochloride typically involves a multi-step process. One common synthetic route starts with the chlorination of commercially available 3,4-dihydro-7-methoxy-4-oxoquinazolin-6-ol acetate using phosphorus oxychloride to form 6-acetoxy-4-chloro-7-methoxyquinazoline. This intermediate is then subjected to nucleophilic substitution reactions with substituted anilines to yield 7-methoxy-4-(substituted aniline)quinazoline-6-acetate derivatives. These intermediates are further hydrolyzed with ammonia to produce 7-methoxy-4-(substituent aniline)quinazolin-6-ol derivatives. Finally, amidation with 2-chloroacetyl chloride leads to the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’,N’-diethyl-N-[2-(4-methoxyphenyl)quinazolin-4-yl]propane-1,3-diamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the quinazoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Aniline derivatives in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various reduced quinazoline derivatives.
Scientific Research Applications
N’,N’-diethyl-N-[2-(4-methoxyphenyl)quinazolin-4-yl]propane-1,3-diamine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antitumor and antimicrobial properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’,N’-diethyl-N-[2-(4-methoxyphenyl)quinazolin-4-yl]propane-1,3-diamine;hydrochloride involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the suppression of tumor cell growth or the inhibition of microbial activity .
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-2-(4-methoxyphenoxy)ethanamine
- N,N-diethyl-2-(2-methoxyphenoxy)ethanamine
- N,N-diethyl-2-(3-methoxyphenoxy)ethanamine
Uniqueness
What sets N’,N’-diethyl-N-[2-(4-methoxyphenyl)quinazolin-4-yl]propane-1,3-diamine;hydrochloride apart from similar compounds is its unique quinazoline structure, which imparts distinct biological activities. Its ability to selectively inhibit specific enzymes makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
N',N'-diethyl-N-[2-(4-methoxyphenyl)quinazolin-4-yl]propane-1,3-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O.ClH/c1-4-26(5-2)16-8-15-23-22-19-9-6-7-10-20(19)24-21(25-22)17-11-13-18(27-3)14-12-17;/h6-7,9-14H,4-5,8,15-16H2,1-3H3,(H,23,24,25);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZARQFZXGFHQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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